molecular formula C10H10BrNO B3059266 3-(4-Bromobenzoyl)azetidine CAS No. 960402-28-2

3-(4-Bromobenzoyl)azetidine

Cat. No. B3059266
CAS RN: 960402-28-2
M. Wt: 240.10
InChI Key: CGPAHSQPUFYIAT-UHFFFAOYSA-N
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Description

  • Molecular Weight : 276.56 g/mol .

Synthesis Analysis

The synthetic chemistry of azetidines remains an important yet underexplored research area. Despite their ubiquity in natural products and significance in medicinal chemistry, the development of synthetic methods for azetidines lags behind. These compounds have potential as amino acid surrogates and find applications in peptidomimetic and nucleic acid chemistry .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromobenzoyl)azetidine consists of an azetidine ring (a four-membered heterocycle) fused to a 4-bromobenzoyl group. The bromine atom is attached to the phenyl ring at the 4-position. The presence of the carbonyl group (C=O) in the azetidine ring contributes to its reactivity and biological activity .


Physical And Chemical Properties Analysis

  • Purity : Available at 95% purity .

Scientific Research Applications

Synthesis of Functionalized Azetidines

The compound can be used in the synthesis of functionalized azetidines through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This method is considered one of the most efficient ways to synthesize functionalized azetidines .

Organic Synthesis

“3-(4-Bromobenzoyl)azetidine” can be used in organic synthesis, particularly in the synthesis of complex natural products . The [2 + 2] photocycloaddition reactions have been used for the synthesis of complex natural products .

Pharmaceutical Applications

Azetidines are found in numerous natural products and studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic . Therefore, “3-(4-Bromobenzoyl)azetidine” can be used in the development of new drugs.

Intramolecular Regioselective Aminolysis

The compound can be used in the synthesis of azetidines through La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .

5. Construction of Four-Membered Carbocyclic and Heterocyclic Organic Compounds The [2 + 2] photocycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds . Therefore, “3-(4-Bromobenzoyl)azetidine” can be used in the construction of these compounds.

6. Synthesis of Biologically Active Natural Products In the course of study on the total synthesis of biologically active natural products, it was discovered that lanthanoid (III) trifluoromethanesulfonate (Ln (OTf) 3) functions as an excellent catalyst for the regioselective nucleophilic ring opening of epoxides . Therefore, “3-(4-Bromobenzoyl)azetidine” can be used in the synthesis of biologically active natural products.

Mechanism of Action

Mode of Action

The exact mode of action of 3-(4-Bromobenzoyl)azetidine is currently unknown . The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-(4-Bromobenzoyl)azetidine . These factors could include temperature, pH, and the presence of other molecules or compounds.

properties

IUPAC Name

azetidin-3-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPAHSQPUFYIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289835
Record name 3-Azetidinyl(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

960402-28-2
Record name 3-Azetidinyl(4-bromophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960402-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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